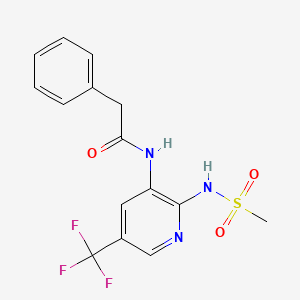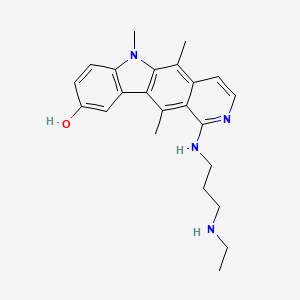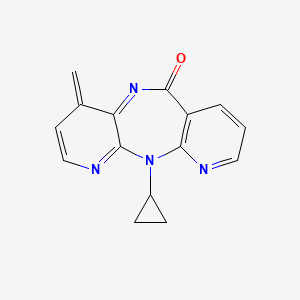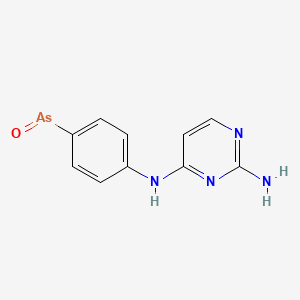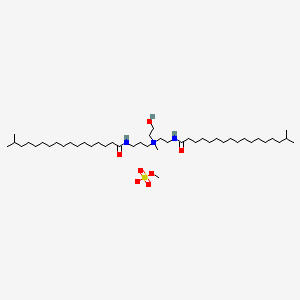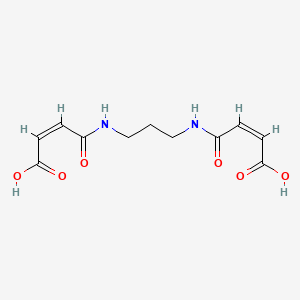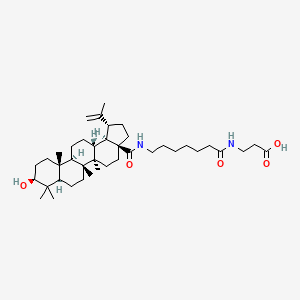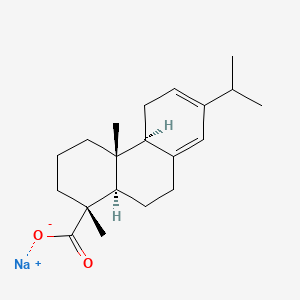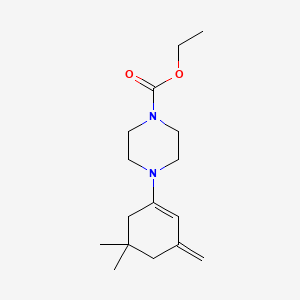
1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a carboxylic acid group and a cyclohexenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, ethyl chloroformate, and 5,5-dimethyl-3-methylene-1-cyclohexene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Reaction Steps:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid derivatives: These compounds share the piperazine ring and carboxylic acid group but differ in their substituents, leading to variations in their properties and applications.
Cyclohexenyl derivatives: Compounds with the cyclohexenyl group exhibit similar structural features but may have different functional groups, affecting their reactivity and uses.
Ethyl esters: Ethyl esters of various carboxylic acids are commonly used in organic synthesis and industrial applications, with each ester having unique characteristics.
Propriétés
Numéro CAS |
36755-25-6 |
|---|---|
Formule moléculaire |
C16H26N2O2 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
ethyl 4-(5,5-dimethyl-3-methylidenecyclohexen-1-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H26N2O2/c1-5-20-15(19)18-8-6-17(7-9-18)14-10-13(2)11-16(3,4)12-14/h10H,2,5-9,11-12H2,1,3-4H3 |
Clé InChI |
LSKACLFHWDDPEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=CC(=C)CC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


